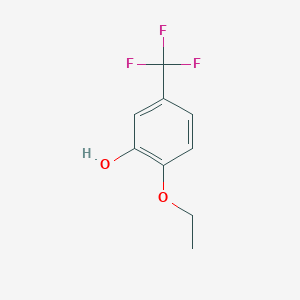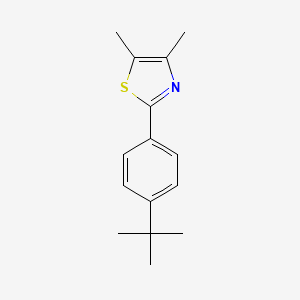
(2R)-1-(シクロプロパンスルホニル)-2-メチルピペラジン
概要
説明
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents
科学的研究の応用
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known that sulfonylureas, a class of compounds to which (2r)-1-(cyclopropanesulfonyl)-2-methylpiperazine may belong, primarily target atp-sensitive potassium channels in the pancreatic beta-cell . These channels are a complex of two proteins: a pore-forming subunit (Kir6.2) and a drug-binding subunit (SUR1), which functions as the receptor for sulfonylureas .
Mode of Action
The mode of action of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine is likely similar to that of other sulfonylureas. These compounds exert their hypoglycaemic effects by stimulating insulin secretion from the pancreatic beta-cell . Their primary mechanism of action is to close ATP-sensitive potassium channels in the beta-cell plasma membrane, initiating a chain of events which results in insulin release .
Biochemical Pathways
The biochemical pathways affected by (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine are likely related to insulin secretion and glucose regulation, given the compound’s potential similarity to sulfonylureas . By closing ATP-sensitive potassium channels, the compound may trigger a cascade of events leading to insulin release . This can have downstream effects on various biochemical pathways related to glucose metabolism.
Pharmacokinetics
The pharmacokinetics of a drug determine the onset, duration, and intensity of its effect . Factors such as absorption, distribution, metabolism, and excretion (ADME) properties can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine’s action are likely related to its potential role in stimulating insulin secretion . This could lead to a decrease in blood glucose levels, which is a common therapeutic goal in the treatment of non-insulin dependent diabetes mellitus .
Action Environment
The action, efficacy, and stability of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH levels, presence of other compounds, and individual patient factors like age, sex, and genetic makeup
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or thiol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
- (2R)-1-(cyclopropanesulfonyl)-2-ethylpiperazine
- **(2R)-1-(cycl
特性
IUPAC Name |
(2R)-1-cyclopropylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOXMMDJCQBBK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)








